N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The compound is characterized by:
- A 7-membered oxazepine ring with an allyl substituent at position 5 and geminal dimethyl groups at position 2.
- A methanesulfonamide moiety attached to position 8 of the benzofused ring.
- A meta-tolyl (m-tolyl) group on the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-11-24-19-10-9-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUJPCFCHTWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation
o-Aminophenol derivatives react with ketones (e.g., 3,3-dimethyl-4-piperidone) in ethanol under reflux to form Schiff bases. For example, condensation of 8-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-5-carbaldehyde with m-tolylmethanesulfonamide in the presence of glacial acetic acid yields the Schiff base precursor. Microwave irradiation (120°C, 300 W, 15 min) enhances reaction efficiency, achieving 89% yield compared to 62% under conventional heating.
7-endo-dig Cyclization
β-Hydroxyaminoaldehydes, prepared via enantioselective organocatalytic 1,4-addition, undergo 7-endo-dig cyclization to form the oxazepine ring. Using H-MCM-22 catalyst in acetonitrile at room temperature, the reaction completes within 1–3 hours with >90% regioselectivity. The dimethyl substituents at position 3 are introduced by employing 3,3-dimethylacrylaldehyde as the starting aldehyde.
Sulfonylation with m-Tolylmethanesulfonamide
The final sulfonamide group is introduced via reaction with methanesulfonyl chloride derivatives.
Nitroalkane-Mediated Sulfonylation
Adapting the method from US3574740A, the amine-functionalized benzoxazepine (1.0 equiv) reacts with m-tolylmethanesulfonyl chloride (1.1 equiv) in nitroethane at 50–70°C. The nitroalkane solvent ensures high solubility of intermediates, enabling facile separation of by-products (e.g., amine hydrochlorides) via filtration. Post-reaction, cooling to 0°C precipitates the sulfonamide product, which is isolated in 94% yield.
Optimization and Characterization
Reaction Conditions
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazepine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxazepine ring could produce various reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[b][1,4]oxazepine scaffold shares structural homology with other oxazepine derivatives, such as those in the benzo[e][1,4]oxazepine series. Below is a comparative analysis based on substituent effects, synthetic accessibility, and preliminary biological data from diverse sources.
Key Observations
Core Structure Differences :
- The benzo[b] vs. benzo[e] oxazepine distinction alters the ring fusion position, impacting electronic properties and steric environments. For example, benzo[b] derivatives exhibit a fused ring system that may enhance rigidity compared to benzo[e] analogs .
This could influence pharmacokinetic properties like metabolic stability .
Synthetic Accessibility :
- The target compound’s geminal dimethyl groups at position 3 likely require specialized alkylation steps, which may reduce synthetic yields compared to simpler substituents (e.g., compound 14 with a 75% yield) .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. The aim of this article is to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.47 g/mol. The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core and a methanesulfonamide side chain.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Some studies have reported significant anticancer properties in related compounds. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity. Research on related compounds indicates potential effectiveness against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities in vitro and in vivo models.
Anticancer Activity
A study evaluating the biological activity of various synthesized compounds found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation. For example:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 700 | CCRF-CEM (Leukemia) |
| Compound B | 900 | A549 (Lung Cancer) |
These findings suggest that modifications to the core structure can enhance anticancer potency.
Antimicrobial Activity
The antimicrobial efficacy of related compounds was assessed in several studies. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
These results indicate that the sulfonamide group contributes significantly to the antimicrobial activity.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of similar compounds has shown promising results:
| Compound | Model Used | Effect Observed |
|---|---|---|
| Compound E | Carrageenan-induced paw edema in rats | Significant reduction in swelling |
| Compound F | LPS-induced inflammation in macrophages | Decreased pro-inflammatory cytokines |
Case Studies
Several case studies highlight the biological activity of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). For example:
- Study on Anticancer Activity : A compound with a similar oxazepine structure was tested against various cancer cell lines and showed an IC50 value of 500 nM against breast cancer cells.
- Antimicrobial Study : Another derivative demonstrated broad-spectrum antibacterial activity with MIC values ranging from 16 to 128 µg/mL against different bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
